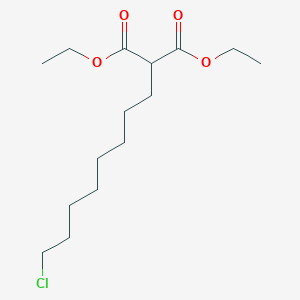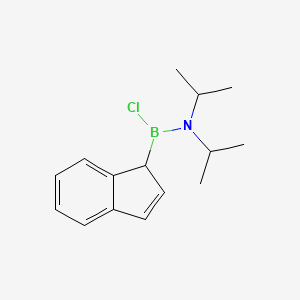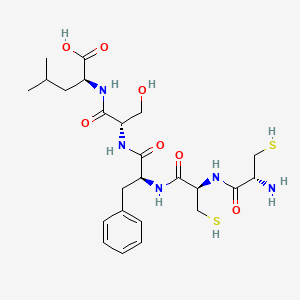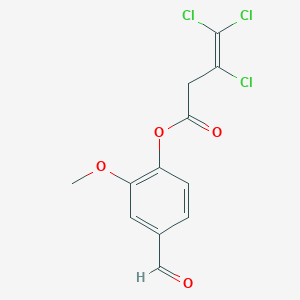
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a formyl group, a methoxy group, and a trichlorobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate typically involves the reaction of 4-formyl-2-methoxyphenol with 3,4,4-trichlorobut-3-enoic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include:
Temperature: Typically maintained between 50-70°C.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorobutenoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.
Major Products
Oxidation: 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate.
Substitution: 4-Formyl-2-methoxyphenyl 3,4,4-triaminobut-3-enoate (when reacted with amines).
Scientific Research Applications
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trichlorobutenoate moiety can undergo hydrolysis, releasing reactive intermediates that may further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-2-methoxyphenyl acetate: Similar structure but with an acetate group instead of the trichlorobutenoate moiety.
4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate: Contains a trimethoxybenzoate group, offering different reactivity and applications.
Uniqueness
4-Formyl-2-methoxyphenyl 3,4,4-trichlorobut-3-enoate is unique due to its combination of a formyl group, a methoxy group, and a trichlorobutenoate moiety
Properties
CAS No. |
648918-05-2 |
|---|---|
Molecular Formula |
C12H9Cl3O4 |
Molecular Weight |
323.6 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C12H9Cl3O4/c1-18-10-4-7(6-16)2-3-9(10)19-11(17)5-8(13)12(14)15/h2-4,6H,5H2,1H3 |
InChI Key |
SAYCMTYJPZJCKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
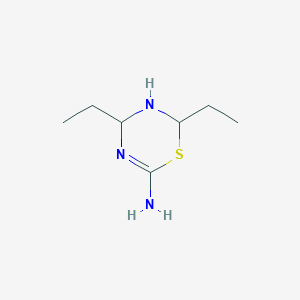
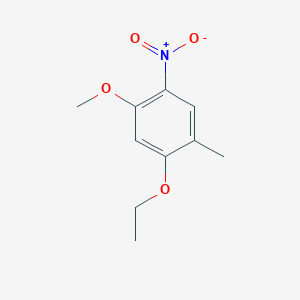
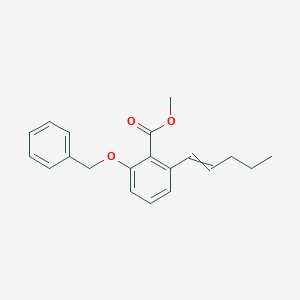
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)

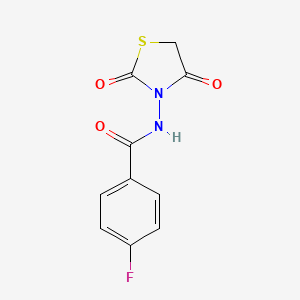

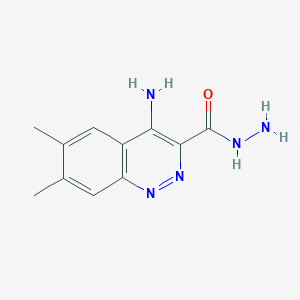
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
![2-Fluoro-3-[2-[[tris(1-methylethyl)silyl]oxy]ethyl]benzoic acid](/img/structure/B12589827.png)
